An In-depth Technical Guide to the Structure Elucidation of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone
An In-depth Technical Guide to the Structure Elucidation of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone
This guide provides a comprehensive walkthrough of the analytical methodologies required to unequivocally determine and verify the chemical structure of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the strategic rationale behind the experimental design, data interpretation, and the synergistic interplay of various spectroscopic methods to build a self-validating structural hypothesis.
Introduction
The indazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant biological activities.[1] The specific substitution pattern of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, with its electron-withdrawing nitro group and the N-acetylation, presents a unique chemical entity. The N-acetylation of the indazole ring is a critical structural feature, as the point of attachment (N1 vs. N2) dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. This guide will systematically employ a suite of analytical techniques to confirm the molecular formula, map the connectivity of all atoms, and definitively establish the N1 substitution pattern.
The synthesis of the title compound is anticipated to proceed via the N-acetylation of 6-methyl-5-nitro-1H-indazole. A well-established precedent for this reaction is the acetylation of 6-nitro-1H-indazole using acetic anhydride in acetic acid under reflux.[1] This precedent forms the basis of our analytical starting point.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₃ | Calculated |
| Molecular Weight | 219.19 g/mol | Calculated |
| CAS Number | 81115-44-8 | [2] |
| Precursor CAS | 81115-43-7 (6-methyl-5-nitro-1H-indazole) | [3] |
The Elucidation Workflow: A Multi-faceted Approach
A robust structure elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. Our approach is designed to be self-validating, starting with foundational mass and elemental composition analysis and progressively building a detailed connectivity map with infrared and nuclear magnetic resonance spectroscopy.
Caption: The integrated workflow for structure elucidation.
Part 1: Foundational Analysis - What is the Formula and What are the Pieces?
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the cornerstone of structural analysis, providing the molecular weight and, with high resolution, the elemental composition. For N-acetylated indazoles, Electron Ionization (EI) is often employed, which can induce fragmentation. Understanding these fragmentation patterns provides the first clues to the molecule's substructures.[4]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve a small quantity of the analyte in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Expected Data & Interpretation:
-
Molecular Ion (M⁺): A peak at m/z 219, corresponding to the molecular weight of C₁₀H₉N₃O₃. The presence of an odd number of nitrogen atoms (3) is consistent with the odd nominal mass, as per the Nitrogen Rule.
-
Key Fragmentation Pathways: The N-acetyl group is prone to fragmentation. A characteristic loss of a ketene moiety (CH₂=C=O, 42 Da) is expected, resulting in a significant fragment ion at m/z 177.[5] This fragment corresponds to the un-acetylated precursor, 6-methyl-5-nitro-1H-indazole.[3] Another common fragmentation is the loss of the acetyl radical (CH₃CO•, 43 Da), leading to a peak at m/z 176. Further fragmentation of the nitro group (loss of NO₂, 46 Da) from the m/z 177 fragment could yield a peak at m/z 131.
Caption: Predicted key fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For our target molecule, we are particularly interested in confirming the carbonyl of the acetyl group and the nitro group.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~1700-1720 | C=O (Amide) | Stretch | Confirms the presence of the N-acetyl group. |
| ~1550-1475 | N-O | Asymmetric Stretch | Strong evidence for the aromatic nitro group.[5] |
| ~1360-1290 | N-O | Symmetric Stretch | Complements the asymmetric stretch, confirming the nitro group.[5] |
| ~3100-3000 | C-H (Aromatic) | Stretch | Indicates the presence of the indazole ring protons. |
| ~1600, ~1475 | C=C | Ring Stretch | Characteristic of the aromatic indazole core. |
The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would provide strong evidence that the indazole nitrogen has been acetylated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The indazole ring system is aromatic and will exhibit characteristic absorbance maxima. The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift in these maxima compared to unsubstituted indazole.[6]
Protocol: Solution-Phase UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
Expected Data & Interpretation: Unsubstituted 1H-indazole in acetonitrile shows absorption maxima around 250 nm and 290 nm.[6] For 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, we predict a red shift of these bands due to the extended conjugation and the electronic effects of the nitro and acetyl groups. Expect to see maxima shifted to longer wavelengths, potentially in the 300-350 nm range, indicative of the nitroaromatic system.
Part 2: High-Resolution Structural Mapping with NMR
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will use a combination of 1D and 2D NMR experiments to assign every proton and carbon and to map their relationships.
Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[7]
-
Data Acquisition: Perform a suite of experiments including ¹H, ¹³C, DEPT-135, HSQC, and HMBC.
¹H NMR Spectroscopy: The Proton Framework
Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups like the nitro and acetyl functions causing significant downfield shifts.[8]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | s | 1H | H-4 | H-4 is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It appears as a singlet due to the absence of adjacent protons. |
| ~8.2 | s | 1H | H-7 | H-7 is adjacent to the pyrazole ring and is also deshielded. It appears as a singlet. |
| ~8.1 | s | 1H | H-3 | The H-3 proton of the indazole ring, typically deshielded. |
| ~2.8 | s | 3H | -COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group. |
| ~2.6 | s | 3H | Ar-CH₃ | The aromatic methyl protons at C-6. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum shows all unique carbon environments. The DEPT-135 experiment is invaluable as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃):
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~170 | Absent | C=O | The carbonyl carbon of the acetyl group is highly deshielded.[9] |
| ~145 | Absent | C-5 | Carbon bearing the nitro group, downfield shifted and quaternary. |
| ~142 | Absent | C-7a | Quaternary carbon at the ring junction. |
| ~138 | Absent | C-6 | Carbon bearing the methyl group. |
| ~135 | Positive | C-3 | CH carbon in the pyrazole ring. |
| ~125 | Absent | C-3a | Quaternary carbon at the ring junction. |
| ~120 | Positive | C-4 | CH carbon ortho to the nitro group. |
| ~115 | Positive | C-7 | CH carbon adjacent to the pyrazole ring. |
| ~24 | Positive | -COCH₃ | Acetyl methyl carbon. |
| ~21 | Positive | Ar-CH₃ | Aromatic methyl carbon at C-6. |
2D NMR (HSQC & HMBC): Connecting the Pieces
Expertise & Experience: 2D NMR is essential for unambiguously assigning the structure. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations, which are critical for mapping the connectivity across quaternary carbons.
Key Expected HMBC Correlations:
The HMBC spectrum is the definitive experiment to confirm the N1-acetylation.
Caption: Predicted key HMBC correlations for structure confirmation.
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The Decisive Correlation: The protons of the acetyl methyl group (~2.8 ppm) must show a correlation to the indazole ring. A correlation to C-7a would be strong evidence for N1 substitution. Conversely, a correlation to C-3 would indicate N2 substitution. Based on established literature for N-substituted indazoles, the N1 isomer is the expected major product in this type of acylation.[10][11]
-
Corroborating Correlations:
-
The aromatic methyl protons (~2.6 ppm) will correlate to C-5, C-6, and C-7, confirming their position.
-
H-4 (~8.6 ppm) will correlate to C-5, C-6, and the ring junction carbon C-3a.
-
H-7 (~8.2 ppm) will also correlate to C-5 and C-6, as well as C-3a.
-
Conclusion
By systematically applying this integrated analytical workflow, we can build an unassailable case for the structure of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone. The process begins with the confirmation of the molecular formula by high-resolution mass spectrometry and the identification of key functional groups via infrared spectroscopy. The core of the elucidation lies in the detailed analysis of 1D and 2D NMR spectra, which not only maps the proton and carbon frameworks but also, through crucial HMBC correlations, definitively establishes the N1 position of the acetyl group. Each technique provides a piece of the puzzle, and their collective agreement provides the self-validating proof required for confident structural assignment in research and development.
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